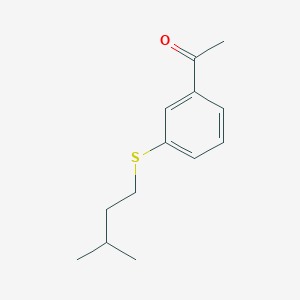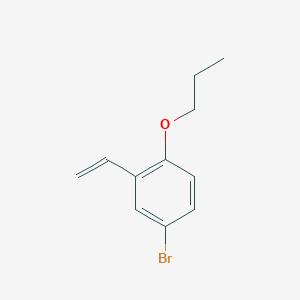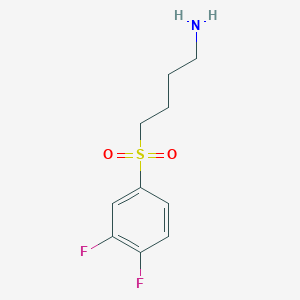![molecular formula C12H18OS B7896349 1-[3-(n-Butylthio)phenyl]ethanol](/img/structure/B7896349.png)
1-[3-(n-Butylthio)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(n-Butylthio)phenyl]ethanol is an organic compound with the molecular formula C12H18OS. It features a phenyl ring substituted with a butylthio group and a hydroxyl group on the ethyl chain. This compound is notable for its unique structural properties, which include a secondary alcohol and a sulfide group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(n-Butylthio)phenyl]ethanol typically involves the reaction of 3-(n-butylthio)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(n-Butylthio)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The sulfide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 1-[3-(n-Butylthio)phenyl]ethanone.
Reduction: Various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Compounds with different substituents replacing the sulfide group.
Scientific Research Applications
1-[3-(n-Butylthio)phenyl]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(n-Butylthio)phenyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the sulfide group can participate in redox reactions. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
1-[3-(n-Butylthio)phenyl]ethanol can be compared with similar compounds such as:
1-[3-(n-Butylthio)phenyl]ethanone: Differing by the oxidation state of the hydroxyl group.
1-[3-(n-Butylthio)phenyl]methanol: Differing by the position of the hydroxyl group.
1-[3-(n-Butylthio)phenyl]propane: Differing by the length of the carbon chain.
Properties
IUPAC Name |
1-(3-butylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9-10,13H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVANLBLXFYXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC(=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
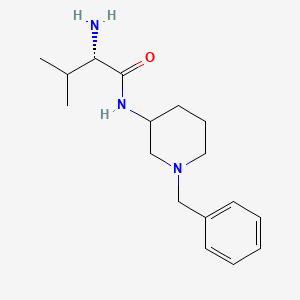

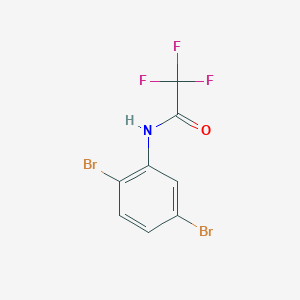
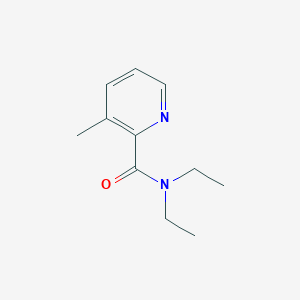
![1-[(2-Fluoro-5-nitrobenzene)sulfonyl]pyrrolidine](/img/structure/B7896287.png)
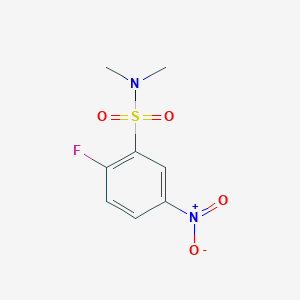
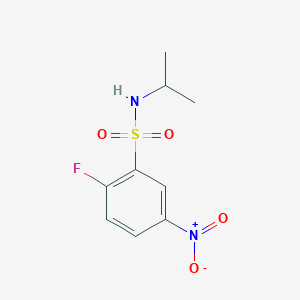
![N-[4-cyano-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7896304.png)
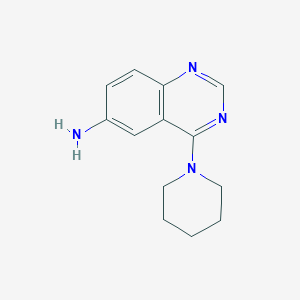
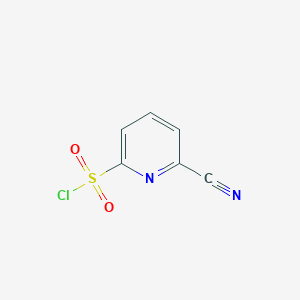
![N-[2-(4-methylphenyl)sulfonylethyl]propan-2-amine](/img/structure/B7896328.png)
